Alanylglycine
Overview
Description
Synthesis Analysis
Alanylglycine and its polymers have been synthesized through various methods aimed at understanding its structure and potential applications. For instance, the sequential polymer poly-L-alanylglycine has been synthesized to form a β-structure similar to that found in silk fibroin, indicating its potential as a biomimetic material (Fraser et al., 1965). Additionally, poly(L-alanyl-L-alanyl-glycine) has been synthesized as a possible collagen model, providing insights into its conformation in solution and solid state (Doyle et al., 1970).
Molecular Structure Analysis
The molecular structure of alanylglycine has been analyzed through various spectroscopic methods. The FT Raman and IR spectra of crystallized L-alanylglycine have been recorded and analyzed, with the equilibrium geometry, bonding features, and harmonic vibrational frequencies investigated using density functional theory (DFT) calculations (Padmaja et al., 2008).
Chemical Reactions and Properties
Studies on the coordination properties of L-alanylglycine with dimethyltin(IV) have revealed fundamental changes in coordination processes and speciation of metal complexes, highlighting the peptide's chemical reactivity and potential in forming complex structures (Gajda-Schrantz et al., 2003).
Physical Properties Analysis
The physical properties of alanylglycine and its polymers have been a focus of research due to their relevance in biomaterials development. The biosynthesis and structural analysis of poly(L-alanylglycine) have provided insights into its properties, including its crystallization behavior and structural similarities to silk fibroin (Panitch et al., 1997).
Chemical Properties Analysis
The chemical properties of alanylglycine, particularly in relation to peptide synthesis and structure, have been explored through various synthetic approaches. For instance, the synthesis of α-thiophenylglycine peptides containing alanylglycine has been reported, useful for investigating microbial peptide transport, showcasing the peptide's utility in biochemical studies (Kingsbury & Boehm, 2009).
Scientific Research Applications
Vibrational Spectra Analysis : L-alanylglycine (L-Ala-Gly) was analyzed using FT Raman and IR spectra. The study conducted by Padmaja et al. (2008) investigated its equilibrium geometry, bonding features, and vibrational frequencies using density functional theory (DFT). This research provided insights into the molecular structure and intermolecular hydrogen bonding in L-Ala-Gly (Padmaja et al., 2008).
Gas-Phase Ion-Molecule Reactions : Reid et al. (2001) examined the ion-molecule reactions of neutral alanylglycine with various acylium ions. This study aimed to understand the N-terminal derivatization and fragmentation of neutral peptides, potentially leading towards gas-phase Edman degradation (Reid et al., 2001).
Biosynthesis of Artificial Proteins : A series of alanylglycine-rich artificial proteins were synthesized and analyzed by Cantor et al. (1994). The study focused on in vivo synthesis and structural analysis of these proteins, contributing to the understanding of non-natural amino acids in protein engineering (Cantor et al., 1994).
Polymerization and Structural Analysis : Fraser et al. (1965) synthesized the sequential polymer poly-L-alanylglycine, finding that it forms a β-structure similar to silk fibroin. This study provided valuable insights into the molecular arrangement and potential applications in material science (Fraser et al., 1965).
Metabolite Profiling in Rice : Barding et al. (2013) conducted a study comparing GC-MS and NMR for metabolite profiling in rice under stress. They found that alanylglycine, among other metabolites, was detectable and quantifiable, offering insights into plant stress responses and metabolic changes (Barding et al., 2013).
Thermochemistry in Aqueous Solutions : Smirnov and Badelin (2018) investigated the enthalpies of dissolution of DL-α-alanylglycine in aqueous sodium dodecyl sulfate solutions. Their work contributed to the understanding of interactions between dipeptides and surfactants (Smirnov & Badelin, 2018).
High-Pressure Volumetric Properties : Hedwig et al. (2008) measured the sound speeds in aqueous solutions of alanylglycine and related peptides under various pressures. This research provided insights into the volumetric properties of the glycyl group in proteins, important for understanding protein-water interactions (Hedwig et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(2-aminopropanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922784 | |
Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alanylglycine | |
CAS RN |
687-69-4, 1188-01-8, 3997-90-8 | |
Record name | Alanylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DL-Alanylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Alanylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-alanylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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